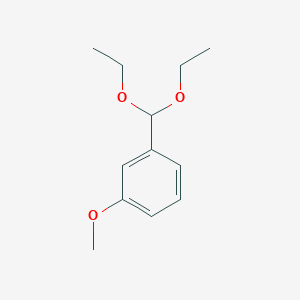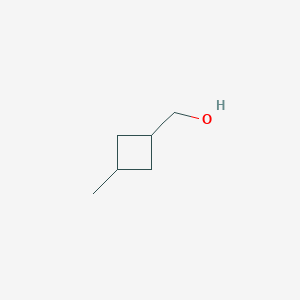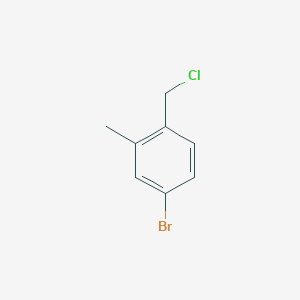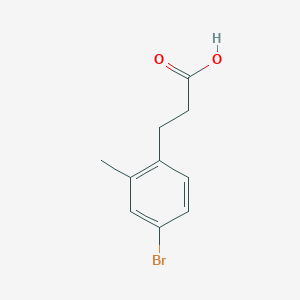
Propargyl-PEG13-bromide
概要
説明
Propargyl-PEG13-bromide is a PEG derivative containing a propargyl group and a bromide group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of propargyl derivatives has seen significant advancements in recent years . The propargyl group is highly nucleophilic and its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis . The propargylation of indene-1,3-dione with propargyl bromide using aqueous potassium hydroxide under phase-transfer conditions has been reported .Molecular Structure Analysis
The molecular formula of Propargyl-PEG13-bromide is C29H55BrO13 . It has a molecular weight of 691.7 g/mol . The structure includes a propargyl group and a bromide group .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG13-bromide can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The bromide (Br) can be used in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Propargyl-PEG13-bromide is a heterobifunctional PEG linker containing a propargyl group and a bromide group . The propargyl group can react with azide in various biomolecules via click chemistry, and the bromide can be replaced by nucleophilic reagents for bioconjugation and PEGylation .科学的研究の応用
Synthetic Intermediates and Building Blocks
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This makes Propargyl-PEG13-bromide and Propargyl-PEG12-bromide valuable in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Propargylation of Aldehydes
Propargyl-PEG13-bromide and Propargyl-PEG12-bromide can be used in the alkoxide-catalyzed propargylation of aldehydes . This reaction is a key step in many synthetic pathways, leading to the formation of more complex structures .
Propargylic Substitution Reactions
The propargylic unit in these compounds can play a crucial role in organic synthesis by offering a handle for further synthetic transformations . This includes the catalytic substitution of propargylic alcohols, a sought-after method in the current scenario .
Catalysts and Catalytic Systems
The propargyl group in these compounds can be involved in diverse types of Lewis acid, transition metal, and Brønsted acid catalysts in the propargylic substitution reaction . This expands the scope of reactions that these compounds can participate in .
Homopropargylic Reagents
Propargyl-PEG13-bromide and Propargyl-PEG12-bromide can function as homopropargylic reagents . This means they can be used in reactions to introduce a propargyl group into a molecule .
Tautomerization
The tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation . This means that either one may function as a propargylation agent .
作用機序
Target of Action
Propargyl-PEG13-bromide and Propargyl-PEG12-bromide are PEG-based PROTAC linkers . They are used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
These compounds contain a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage . The bromide (Br) in these compounds is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The propargyl group in these compounds plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play this role .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in these compounds increases their solubility in aqueous media , which could potentially impact their bioavailability.
Result of Action
The primary result of the action of these compounds is the formation of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of these compounds can be influenced by various environmental factors. For instance, the reaction of the propargyl group with azide-bearing compounds is catalyzed by copper . Therefore, the presence and concentration of copper in the environment can influence the efficacy of this reaction. Additionally, the stability of these compounds can be affected by factors such as temperature and pH .
Safety and Hazards
When handling Propargyl-PEG13-bromide, personal protective equipment should be worn. It should be used only in well-ventilated areas. Contact with skin, eyes, and clothing should be avoided. It should be kept away from heat and sources of ignition. Inhalation of vapors or spray mist and ingestion should be avoided .
将来の方向性
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Propargyl-PEG13-bromide and other propargyl derivatives have a promising future in various applications.
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55BrO13/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1H,3-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGLALHALJBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55BrO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG13-bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)
![(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118572.png)






![2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3118625.png)
![methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate](/img/structure/B3118626.png)
![N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B3118627.png)


![N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3118643.png)